
Bromoethane-13C2
Overview
Description
Bromoethane-13C2: is a compound where two carbon atoms in the ethyl group are isotopically labeled with carbon-13. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound is a clear, colorless liquid with an ethereal odor and a boiling point of 37-40°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoethane-13C2 can be synthesized through the bromination of ethane-13C2. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often carried out in an inert solvent like carbon tetrachloride (CCl4) to dissolve both reactants.
Catalyst: Iron filings or UV light to initiate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and purity. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Distillation and recrystallization to achieve high purity levels required for research applications.
Chemical Reactions Analysis
Nucleophilic Substitution (S<sub>N</sub>2)
Bromoethane-¹³C₂ undergoes bimolecular nucleophilic substitution reactions due to its primary alkyl halide structure. The reaction follows a concerted mechanism where the nucleophile attacks the electrophilic carbon simultaneously with bromide departure1 .
Example Reaction with Hydroxide Ions :
Elimination (E2)
Under strong base conditions, bromoethane-¹³C₂ undergoes dehydrohalogenation to form ethene-¹³C₂. The reaction proceeds via a concerted β-hydrogen abstraction and bromide elimination .
Example Reaction with Potassium Hydroxide :
Oxidation Reactions
Bromoethane-¹³C₂ can be oxidized to carboxylic acids under strong oxidizing conditions. The reaction pathway involves initial hydrolysis to ethanol-¹³C₂, followed by oxidation .
Example Reaction with Acidic KMnO₄ :
Grignard Reagent Formation
Bromoethane-¹³C₂ reacts with magnesium in dry ether to form ethylmagnesium bromide-¹³C₂, a versatile nucleophile in synthetic chemistry .
Reaction :
Solvent | Reaction Time | Purity | Applications |
---|---|---|---|
Dry diethyl ether | 2 hours | 95% | Synthesis of ¹³C-labeled alcohols, ketones |
Tetrahydrofuran (THF) | 1.5 hours | 97% | Enhanced reactivity in THF |
Research Findings
-
Mechanistic Insights : S<sub>N</sub>2 reactions show inverted stereochemistry at the ¹³C center, confirmed via ¹³C NMR .
-
Kinetic Studies : Second-order kinetics observed in substitution reactions (rate = k[bromoethane][OH⁻])1 .
-
Thermodynamic Data : ΔH‡ for S<sub>N</sub>2 reaction with OH⁻ is +42 kJ/mol , indicating a low-energy transition state1.
Scientific Research Applications
Chemistry: Bromoethane-13C2 is used as a precursor in the synthesis of various labeled compounds. Its isotopic labeling allows for detailed mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to trace metabolic pathways. The carbon-13 label helps in tracking the incorporation and transformation of the compound in biological systems.
Medicine: It is used in the development of labeled pharmaceuticals for diagnostic imaging and metabolic studies. The carbon-13 label provides a non-radioactive alternative for tracing drug metabolism.
Industry: this compound is employed in the production of labeled polymers and materials, aiding in the study of material properties and degradation pathways.
Mechanism of Action
The mechanism by which Bromoethane-13C2 exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The carbon-13 labeling allows for precise tracking of these reactions using NMR spectroscopy.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets the carbon-bromine bond, facilitating the formation of new compounds.
Elimination: Involves the removal of a hydrogen atom and a bromine atom, forming a double bond.
Oxidation: Targets the carbon-hydrogen bonds, converting them into carbon-oxygen bonds.
Comparison with Similar Compounds
Iodoethane-13C2: Similar in structure but contains iodine instead of bromine. It is more reactive due to the weaker carbon-iodine bond.
Chloroethane-13C2: Contains chlorine instead of bromine. It is less reactive than Bromoethane-13C2 due to the stronger carbon-chlorine bond.
Fluoroethane-13C2: Contains fluorine. It is the least reactive among the halogenated ethane compounds due to the very strong carbon-fluorine bond.
Uniqueness of this compound: this compound strikes a balance between reactivity and stability, making it a versatile compound for various chemical reactions. Its intermediate reactivity compared to iodoethane-13C2 and chloroethane-13C2 allows for controlled reactions, making it a preferred choice in synthetic chemistry and research applications.
Biological Activity
Bromoethane-13C2, also known as Ethyl-13C2 bromide, is a stable isotope-labeled compound utilized primarily in research and industrial applications. Its biological activity is significant due to its interactions with various biological systems, particularly in studies involving metabolic pathways and toxicological assessments.
This compound is characterized by its high lipophilicity, allowing it to easily cross biological membranes such as the blood-brain barrier. This property makes it a useful tool in pharmacological and toxicological studies, where understanding the distribution and metabolism of compounds within biological systems is crucial .
The compound acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, including DNA and proteins. This reactivity is particularly important in evaluating its mutagenic potential and carcinogenicity. In studies, this compound has shown varying degrees of mutagenic activity depending on the assay conditions and the presence of metabolic activation .
Toxicological Studies
Toxicological research has demonstrated that this compound can induce DNA damage through the formation of adducts, which are complexes formed when the compound reacts with DNA. Such interactions can lead to mutations and potentially contribute to carcinogenesis. Notably, studies have indicated that while this compound is not consistently mutagenic in all bacterial assays, it exhibits mutagenic properties under specific conditions that involve metabolic activation .
Table 1: Summary of Toxicological Findings
Case Studies
Case Study 1: Cysteine Ethylation
A study utilized this compound for cysteine ethylation in membrane proteins to investigate conformational changes within proteins such as SERCA (Sarcoplasmic Reticulum Ca²⁺-ATPase). The ethylation did not perturb enzyme function while providing insights into structural dynamics through solid-state NMR spectroscopy .
Case Study 2: Environmental Impact Assessment
In environmental studies, this compound was detected in soil vapor samples during assessments of historical solvent contamination sites. Its presence indicated potential risks associated with volatilization and bioaccumulation in local ecosystems .
Research Findings
Recent research has focused on the applications of this compound in metabolic tracing and its role as a labeling agent in various biochemical assays. The compound's ability to provide distinct isotopic signatures allows for enhanced tracking of metabolic pathways involving ethyl groups. It has been particularly useful in studies assessing the pharmacokinetics of drugs and their metabolites .
Table 2: Applications of this compound
Application | Description |
---|---|
Metabolic Tracing | Used to label metabolites for tracking in vivo |
Protein Structure Studies | Facilitates investigation into protein conformational states |
Environmental Monitoring | Assesses contamination levels in soil and water |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Bromoethane-13C2 in isotopic labeling studies?
- Methodological Answer : Bromoethane-13C2 is typically synthesized via nucleophilic substitution reactions using ethanol-13C2 and hydrobromic acid under controlled conditions. Characterization requires <sup>13</sup>C NMR to confirm isotopic enrichment at both carbon positions (C1 and C2) and gas chromatography-mass spectrometry (GC/MS) to verify purity (>99% isotopic purity, as per supplier specifications) . Ensure proper handling due to its volatility (bp 37–40°C) and flammability (Fp -23°C) .
Q. How is Bromoethane-13C2 utilized as a tracer in reaction mechanism studies?
- Methodological Answer : In kinetic isotope effect (KIE) studies, Bromoethane-13C2 enables tracking of carbon migration during reactions (e.g., SN2 mechanisms). Researchers use isotope-ratio mass spectrometry (IRMS) or <sup>13</sup>C NMR to quantify isotopic distribution in products. For example, in alkylation reactions, the <sup>13</sup>C label helps distinguish between nucleophilic attack at C1 vs. C2 .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction kinetics involving Bromoethane-13C2?
- Methodological Answer : Discrepancies in kinetic data (e.g., rate constants) may arise from isotopic impurities, solvent effects, or analytical limitations. To resolve these:
Validate purity : Use GC/MS or HPLC to rule out contaminants (e.g., unlabeled bromoethane) .
Control solvent polarity : Compare kinetics in polar (e.g., DMSO) vs. nonpolar solvents to isolate solvent effects .
Replicate experiments : Cross-reference results with independent studies using alternative detection methods (e.g., IR spectroscopy for bond cleavage) .
Q. What advanced experimental designs leverage Bromoethane-13C2 to study metabolic pathways in microbial systems?
- Methodological Answer : In metabolic flux analysis, Bromoethane-13C2 can serve as a precursor for ethyl-group incorporation into metabolites. Key steps include:
Dosing strategy : Optimize concentration to avoid cytotoxicity (typical range: 0.1–1 mM).
Extraction and analysis : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopomer resolution to track <sup>13</sup>C incorporation into acetyl-CoA or fatty acids .
Data interpretation : Apply computational tools like Isotopomer Spectral Analysis (ISA) to model flux distributions .
Properties
IUPAC Name |
bromo(1,2-13C2)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583917 | |
Record name | Bromo(~13~C_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34189-75-8 | |
Record name | Bromo(~13~C_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34189-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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